1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal, which provides stability against nucleophiles and bases. Common catalysts used in this process include toluenesulfonic acid, zirconium tetrachloride, and tetrabutylammonium tribromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions may involve nucleophiles such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules . The presence of the 1,3-dioxane ring provides stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol can be compared with other similar compounds, such as:
Properties
CAS No. |
3013-59-0 |
---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-[5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C7H14O6/c8-1-4(10)7-6(11)5(2-9)12-3-13-7/h4-11H,1-3H2 |
InChI Key |
QXMNCBQTTGZESO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(C(O1)C(CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.